molecular formula C17H18BrClN2 B2530015 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine CAS No. 512164-58-8

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine

Cat. No.: B2530015
CAS No.: 512164-58-8
M. Wt: 365.7
InChI Key: ZEERMATYAKOGKR-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is a piperazine derivative featuring a benzhydryl core substituted with para-bromo and para-chloro groups on the aromatic rings. This compound is structurally related to pharmaceutical intermediates and psychoactive substances, with its halogenated aromatic system influencing both physicochemical properties and biological activity. Piperazine derivatives are widely studied for their roles as antihistamines, tubulin modulators, and psychoactive agents, where substituents on the phenyl rings critically determine potency, selectivity, and metabolic stability .

The dual halogenation (Br and Cl) at the para positions introduces distinct electronic and steric effects. Bromine, being larger and more lipophilic than chlorine, may enhance membrane permeability, while chlorine contributes to stronger sigma-hole interactions with biological targets, as observed in tubulin-binding studies .

Properties

IUPAC Name

1-[(4-bromophenyl)-(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERMATYAKOGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine typically involves a multi-step process. One common synthetic route includes the reaction of 4-bromobenzyl chloride with 4-chlorobenzyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is utilized across several scientific domains:

1. Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to new derivatives with enhanced properties.

2. Biology
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in drug development.

3. Medicine
The compound is being explored for its potential use in developing new therapeutic agents, particularly for neurological disorders. Its interaction with histamine receptors suggests possible applications in treating allergies and related conditions.

4. Industry
In industrial applications, it is used as a reagent in various chemical processes and the production of specialty chemicals.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, as shown in the following table:

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Study on Anti-Allergic Activities

In vivo studies have been conducted to evaluate the anti-allergic activities of derivatives of this compound. These studies have shown promising results in alleviating symptoms associated with allergic asthma and itching, indicating its potential as a therapeutic agent for allergic conditions.

Synthesis and Cytotoxicity Studies

Recent research has focused on synthesizing novel derivatives of this compound to evaluate their cytotoxic properties against cancer cell lines. These studies aim to establish structure-activity relationships that could lead to the development of effective anticancer agents.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine with structurally related piperazine derivatives:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 4-Br, 4-Cl 385.68* Not reported High lipophilicity; dual halogenation enhances target binding
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Cl 196.67 117–118 (HCl salt) Psychoactive; detected in illicit drugs
1-(4-Bromophenyl)piperazine (pBPP) 4-Br 241.11 Not reported Psychoactive; identified via LC-HRMS
Meclizine 4-Cl, 3-CH3 463.89 (dihydrochloride) Not reported Antihistamine; metabolized to N-oxide derivatives
1-(4-Bromobenzyl)piperazine 4-Br (benzyl) 255.16 Not reported Intermediate; CAS 91345-62-9

*Calculated based on molecular formula C₁₇H₁₇BrClN₂.

Key Observations :

  • Dual Halogenation: The combination of Br and Cl in the target compound may synergistically improve binding to hydrophobic pockets (e.g., tubulin) compared to mono-halogenated analogs like 4-CPP or pBPP .
  • Lipophilicity : Bromine’s higher lipophilicity (logP ~2.7) compared to chlorine (logP ~2.0) could enhance blood-brain barrier penetration, relevant for psychoactive effects .
  • Metabolic Stability : Meclizine’s methyl group increases metabolic oxidation susceptibility, whereas halogenated analogs like the target compound may exhibit slower clearance due to reduced cytochrome P450 affinity .

Comparison of Tubulin Inhibition (IC₅₀) :

Compound Substituents IC₅₀ (nM)
7a () 4-CH3 120
7c () 4-Cl 85
Target Compound (Theoretical) 4-Br, 4-Cl ~60*

*Predicted based on enhanced halogen bonding and lipophilicity.

Pharmacological and Regulatory Context

  • Psychoactive Potential: Para-substituted phenylpiperazines (e.g., pBPP, 4-CPP) are regulated due to serotonin receptor agonism. The target compound’s dual halogenation may potentiate such effects, warranting regulatory scrutiny .
  • However, bromine’s size may alter H1 receptor binding compared to chlorine .

Biological Activity

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine, a compound belonging to the piperazine class, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C16H17BrClNC_{16}H_{17}BrClN. The compound features a piperazine ring substituted with both bromine and chlorine atoms on the phenyl groups, which significantly influences its reactivity and biological properties.

Property Value
Molecular FormulaC16H17BrClNC_{16}H_{17}BrClN
Molecular Weight352.67 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL.
    • Exhibited complete bactericidal activity against these strains within 8 hours of exposure .

Table 1: Antimicrobial Efficacy of Piperazine Derivatives

Compound Bacterial Strain MIC (mg/mL)
This compoundS. aureus0.0039
E. coli0.025
Other piperazine derivativesBacillus subtilisVaries

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that certain piperazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

  • Antimicrobial Study : A study conducted on synthesized piperazine derivatives demonstrated that modifications on the phenyl rings significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Anticancer Study : In vitro studies revealed that derivatives with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines, prompting further investigation into their therapeutic potential .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate halogenated benzyl chlorides with piperazine under controlled conditions. Variations in substituents can lead to different biological activities.

Synthesis Steps :

  • Reacting piperazine with bromobenzyl chloride.
  • Followed by chlorobenzyl chloride under basic conditions.
  • Purification through recrystallization or chromatography.

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